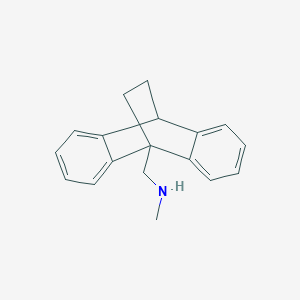
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (CMTA) is a thiazole derivative that has been widely studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In
作用機序
The exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid is not fully understood. However, it has been suggested that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid may exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid can inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its relatively low toxicity. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has low cytotoxicity, making it a promising candidate for drug development. However, one limitation of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid. One area of interest is the development of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a cancer treatment. Finally, the development of more soluble forms of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid could improve its potential for in vivo use.
Conclusion
In conclusion, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid) is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a treatment for inflammatory diseases and cancer.
合成法
The synthesis of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid involves the reaction of 2-amino-4-methyl-5-thiazoleacetic acid with p-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a white crystalline solid with a melting point of 156-158°C.
科学的研究の応用
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease have been studied for the potential use of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a treatment. Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer.
特性
CAS番号 |
17969-41-4 |
|---|---|
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
InChIキー |
PQLZUIFGDGNALU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
正規SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
その他のCAS番号 |
17969-41-4 |
同義語 |
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



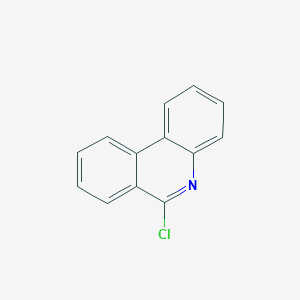
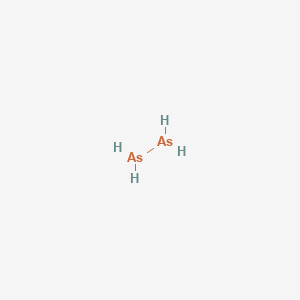
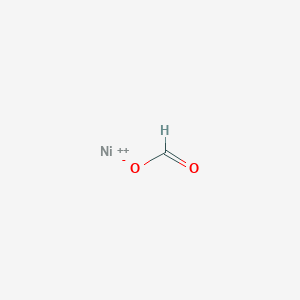

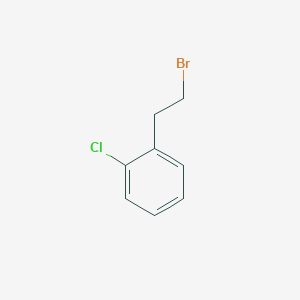
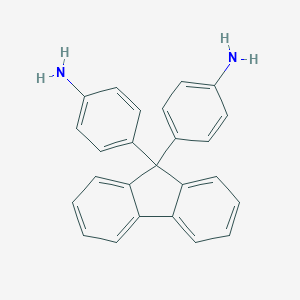


![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
